3-Hydroxy-2-oxobutanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-oxobutanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxybutanoic acid using mild oxidizing agents. Another method includes the hydrolysis of 3-hydroxy-2-oxobutanoyl chloride under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-oxobutanoic acid.
Reduction: It can be reduced to 3-hydroxybutanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions[][3].
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst[][3].
Major Products Formed:
Oxidation: 2-Oxobutanoic acid.
Reduction: 3-Hydroxybutanoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed[][3].
Scientific Research Applications
3-Hydroxy-2-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It plays a crucial role in metabolic studies and is used to investigate various biochemical pathways.
Medicine: The compound is studied for its potential therapeutic effects and its role in metabolic disorders.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-oxobutanoic acid involves its participation in metabolic pathways. It acts as a substrate for various enzymes, leading to the production of essential biomolecules. The compound is involved in the biosynthesis of amino acids such as valine and isoleucine. It also plays a role in the tricarboxylic acid cycle, contributing to energy production in cells .
Comparison with Similar Compounds
- 2-Hydroxy-3-oxobutanoic acid
- 3-Hydroxy-3-methyl-2-oxobutanoic acid
- 3-Methyl-2-oxobutanoic acid
Comparison: 3-Hydroxy-2-oxobutanoic acid is unique due to its specific hydroxyl and keto functional groups, which confer distinct reactivity and biological roles. Compared to 2-Hydroxy-3-oxobutanoic acid, it has a different position of the hydroxyl group, leading to different chemical properties and reactivity. The presence of a methyl group in 3-Hydroxy-3-methyl-2-oxobutanoic acid and 3-Methyl-2-oxobutanoic acid introduces steric effects that alter their reactivity and biological functions .
Properties
IUPAC Name |
3-hydroxy-2-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZIITCYKKSZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941175 | |
Record name | 3-Hydroxy-2-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1944-42-9 | |
Record name | beta-Hydroxy-alpha-ketobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.